(4-Bromophenyl)(cyclopentyl)methanamine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
(4-bromophenyl)-cyclopentylmethanamine |
InChI |
InChI=1S/C12H16BrN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2 |
InChI Key |
YMKBUDRWAUHOKU-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Br)N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Cycloalkyl Substitution Variants
Substituting the cyclopentyl group with smaller or larger cycloalkyl rings significantly alters steric and electronic profiles:
Key Findings :
Halogen Substitution Variants
Replacing bromine with other halogens or functional groups modifies electronic properties:
Key Findings :
Amine Substituent Modifications
Varying the amine side chain impacts solubility and receptor interactions:
| Compound Name | Substituent | Molar Mass (g/mol) | Applications | References |
|---|---|---|---|---|
| 1-(4-Bromophenyl)ethylamine | Branched alkyl chain | 312.29 | Surfactant or lipid bilayer studies | |
| 1-(3-Methoxyphenyl)-N-(2-thienylmethyl)methanamine | Methoxy-thienyl | 262.36 | Serotonergic receptor modulation |
Key Findings :
- Bulky alkyl chains (e.g., 6-methylheptan-2-yl) increase hydrophobicity, making such analogs suitable for membrane-related studies .
Preparation Methods
Retrosynthetic Analysis
From a retrosynthetic perspective, [1-(4-Bromophenyl)cyclopentyl]methanamine can be prepared through:
- Formation of the C-N bond through amination of an appropriate precursor
- Construction of the cyclopentyl core with appropriate substituents
- Introduction of the 4-bromophenyl group through coupling reactions
- Functional group manipulations to install the aminomethyl moiety
Principal Synthetic Routes
Method 1: Direct Reaction of 4-Bromobenzyl Chloride with Cyclopentylamine
The synthesis typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine under controlled conditions. This reaction proceeds through:
Reagents and Conditions:
- 4-Bromobenzyl chloride as the aryl source
- Cyclopentylamine as the cycloalkyl source
- Dichloromethane as solvent
- Triethylamine as base
- Reaction temperature: Room temperature to moderate heating
- Reaction time: 8-12 hours
Mechanism: This transformation involves nucleophilic substitution where the amine nitrogen of cyclopentylamine acts as a nucleophile, displacing the chloride from 4-bromobenzyl chloride.
Purification: Column chromatography using silica gel and appropriate solvent systems (typically ethyl acetate/hexanes gradients) is employed to purify the final product.
Method 2: Bromination of Phenyl Derivatives Followed by Functionalization
This approach begins with bromination of appropriate phenyl derivatives followed by further functionalization:
Bromination Step:
Conversion to Target Compound:
- The resulting 4-bromophenyl derivative undergoes further transformations including cyclopentyl incorporation and introduction of the aminomethyl group
Method 3: Reductive Amination Approach
This approach employs reductive amination chemistry:
Preparation of [1-(4-Bromophenyl)cyclopentyl]methanone:
- Formation of the ketone intermediate through Grignard or organolithium methods
- 4-Bromophenylmagnesium bromide reacted with cyclopentanone derivatives
Reductive Amination:
Optimization Strategies
Solvent Selection
Solvent choice significantly impacts reaction efficiency:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | Good solubility of reagents, moderate reaction rates | Environmental concerns, potential chlorinated byproducts |
| Tetrahydrofuran | Excellent solubility, compatible with organometallic reagents | Peroxide formation concerns, higher cost |
| Ethanol | Environmentally friendly, good for reductive amination | Limited solubility for some intermediates |
| Toluene | High boiling point, suitable for high-temperature reactions | Poor solubility of polar intermediates |
Catalyst Optimization
For methods involving catalytic steps, optimization of catalyst loading and type is crucial:
Palladium Catalysts:
- Pd(PPh3)4 and Pd(PPh3)2Cl2 are effective for coupling reactions
- Typical loading: 2-10 mol%
- Enhanced efficiency observed with phosphine ligands
Copper Catalysts:
Temperature and Reaction Time Optimization
Different synthetic routes require specific temperature conditions:
For nucleophilic substitution reactions:
- Initial cooling (0-5°C) followed by gradual warming to room temperature
- Extended reaction times (6-12 hours) often necessary for completion
For reductive amination:
Scale-Up Considerations
Industrial preparation of [1-(4-Bromophenyl)cyclopentyl]methanamine requires addressing several scale-up challenges:
Heat Management:
- Larger reaction volumes generate more heat
- Controlled addition rates and efficient cooling systems are essential
Reagent Addition:
- Slow, controlled addition of reactive components minimizes side reactions
- Mechanical stirring ensures homogeneity throughout the reaction
Purification Strategy:
- Column chromatography is less practical at scale
- Crystallization and selective precipitation methods are preferred
- The hydrochloride salt formation provides a convenient purification approach
Analytical Characterization
Characterization data for [1-(4-Bromophenyl)cyclopentyl]methanamine includes:
Spectroscopic Data
NMR Data:
- 1H NMR shows characteristic signals for:
- Aromatic protons (δ 7.2-7.5 ppm)
- Cyclopentyl ring protons (δ 1.5-2.0 ppm)
- Methylene adjacent to amine (δ 2.5-3.0 ppm)
- Amine protons (δ 1.0-1.5 ppm, broad)
IR Spectroscopic Data:
- N-H stretching (~3300-3500 cm-1)
- C-H aromatic stretching (~3030 cm-1)
- C-H aliphatic stretching (~2850-2950 cm-1)
- C-Br stretching (~550-650 cm-1)
Chromatographic Analysis
HPLC analysis utilizes:
- C18 reverse phase column
- Mobile phase: Acetonitrile/water gradients with 0.1% formic acid
- Detection at 220 nm and 254 nm wavelengths
- Typical retention time: 8-10 minutes under standard conditions
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Purity |
|---|---|---|---|---|
| 4-Bromobenzyl chloride with cyclopentylamine | Single-step approach, mild conditions | Limited to specific substitution patterns | 65-75% | 95-98% |
| Bromination followed by functionalization | Versatile, allows various substitution patterns | Multi-step, potential regioselectivity issues | 45-60% (overall) | 90-95% |
| Reductive amination approach | Good functional group tolerance, high stereoselectivity | Requires precise control of reduction conditions | 70-85% | >95% |
Q & A
Q. What are the standard synthetic routes for (4-Bromophenyl)(cyclopentyl)methanamine?
The compound is typically synthesized via nucleophilic substitution or reductive amination . A common approach involves reacting 4-bromobenzyl chloride with cyclopentylamine under basic conditions (e.g., NaOH) to facilitate substitution . For catalytic optimization, CuF₂/1,10-phenanthroline systems under CO pressure (20 bar) can enhance carbonylative transformations, yielding intermediates for further functionalization .
Q. Which spectroscopic techniques are optimal for characterizing (4-Bromophenyl)(cyclopentyl)methanamine?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton integration.
- X-ray crystallography for resolving stereochemistry and crystal packing .
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.
- HPLC for purity assessment, especially when scaling up synthesis .
Q. How should researchers handle safety concerns during synthesis?
- Use fume hoods and personal protective equipment (PPE) due to volatile intermediates like 4-bromobenzyl chloride.
- Avoid exposure to amine vapors (irritants) by implementing closed-system reactors .
- Follow waste disposal protocols for brominated byproducts to minimize environmental hazards .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Continuous flow reactors enable precise control of temperature, pressure, and residence time, reducing side reactions (e.g., over-oxidation) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of cyclopentylamine, while toluene minimizes byproduct formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve reductive amination efficiency .
Q. What strategies resolve contradictions in reported biological activity data?
- Receptor binding assays : Compare affinities for targets like dopamine D3 (D3R) and μ-opioid receptors (MOR) using radioligand displacement studies .
- Dose-response profiling : Address discrepancies in antimicrobial activity (e.g., MIC values) by standardizing bacterial strains and growth conditions .
- Structural analogs : Test chloro (Cl) or fluoro (F) derivatives to isolate substituent effects on bioactivity .
Q. How does the bromo substituent influence pharmacological properties compared to chloro/fluoro analogs?
- Electron-withdrawing effects : The Br atom increases electrophilicity, enhancing interactions with electron-rich enzyme active sites (e.g., cytochrome P450) .
- Lipophilicity : Bromine’s larger atomic radius improves membrane permeability but may reduce aqueous solubility (logP ≈ 2.8 vs. 2.5 for Cl-analogs) .
- Metabolic stability : Br substitution slows oxidative metabolism compared to F, as shown in hepatic microsome assays .
Q. What computational methods predict target interactions and metabolic pathways?
- Molecular docking : Use software like AutoDock Vina to model binding poses with neurotransmitter receptors (e.g., serotonin 5-HT₂A) .
- DFT calculations : Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 inhibition .
Q. How can structural modifications enhance selectivity for neurological targets?
- Cyclopentyl ring substitution : Introduce methyl or methoxy groups to modulate steric bulk and hydrogen-bonding capacity .
- Linker optimization : Replace the methanamine bridge with pyrrolidine or piperazine to alter conformational flexibility .
- Hybrid analogs : Combine with triazole or thiophene moieties to target dual receptors (e.g., D3R/MOR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
